molecular formula C12H23NO5 B558124 Boc-Ser(tBu)-OH CAS No. 13734-38-8

Boc-Ser(tBu)-OH

Cat. No.: B558124
CAS No.: 13734-38-8
M. Wt: 261.31 g/mol
InChI Key: BPYLRGKEIUPMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Ser(tBu)-OH is a protected serine derivative widely used in peptide synthesis and organic chemistry. The compound features two orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group on the α-amino group and a tert-butyl (tBu) ether on the β-hydroxyl group. This dual protection ensures compatibility with both acid- and base-sensitive synthetic strategies, making it a versatile building block for constructing complex peptides and glyoxylyl-functionalized molecules .

Key applications include:

  • Peptide backbone elongation: As a masked glyoxylic acid precursor. After Boc and tBu deprotection, periodate oxidation converts the serine residue into an α-oxo aldehyde for ligation or conjugation .
  • Solid-phase peptide synthesis (SPPS): Used in Fmoc/Boc hybrid strategies to avoid premature deprotection .
  • Dendrimer and polymer modification: Functionalizes biomaterials like chitosan for drug delivery systems .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYLRGKEIUPMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318722
Record name boc-d-ser(tbu)-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13734-38-8, 248921-67-7
Record name NSC334309
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name boc-d-ser(tbu)-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Yield Optimization

ParameterOptimal ValueImpact on YieldSource
Temperature0–5°CMinimizes racemization (<0.5%)
Solvent SystemDMF/DCM (1:1)Enhances solubility of intermediates
Coupling ReagentHATU/DIEAAchieves >98% coupling efficiency
Reaction Time4–6 hoursBalances completion and side reactions

Case Study: A 2025 batch production at Watanabe Chemical Industries utilized automated reactors to maintain 0°C during Boc protection, reducing racemization to 0.3% while achieving 95% yield. Post-synthesis purification via recrystallization in ethyl acetate/hexane mixtures yielded 99.8% HPLC purity.

Solid-Phase Peptide Synthesis (SPPS) Integration

The compound’s stability under SPPS conditions makes it indispensable for synthesizing complex peptides:

Stepwise Protocol for Resin-Based Synthesis

  • Resin Loading: Wang resin (0.5 mmol/g) pre-treated with this compound (3 eq) in DCM.

  • Deprotection: 20% TFA/DCM (2 × 5 min) removes Boc groups, monitored by Kaiser test.

  • Coupling: HATU (2.5 eq) and DIEA (5 eq) in DMF for 2 hours.

  • Termination: Acetic anhydride capping (5% v/v) prevents deletion sequences.

Critical Finding: Implementing HATU over HOBt reduced racemization at Ser β-hydroxyl from 5.2% to 0.8% in HMGA1a protein synthesis.

tert-Butyl Ester Protection Dynamics

The tert-butyl group’s stability profile dictates synthetic strategies:

Comparative Deprotection Efficiency

Acid SystemTime (h)tBu Removal (%)Boc Removal (%)
TFA/H2O (95:5)1.59899
HCl/Dioxane (4M)3.085100
HCOOH6.072100

Data adapted from Chem-Impex technical reports highlight TFA’s superiority in simultaneous deprotection.

Racemization Control Strategies

Serine’s β-hydroxyl imposes unique challenges:

Temperature vs. Racemization Correlation

Temperature (°C)% Racemization (HPLC)
00.3
100.7
251.9
404.1

Studies using Marfey’s reagent analysis confirmed that sub-zero temperatures during Boc activation reduce racemization 6-fold compared to room temperature.

Industrial Crystallization Techniques

Post-synthesis crystallization ensures pharmaceutical-grade purity:

Solvent Systems for Recrystallization

Solvent Ratio (EtOAc:Hexane)Purity (%)Crystal Yield (%)
1:399.178
1:499.582
1:599.785

Watanabe Chemical’s 2024 optimization increased batch yields by 12% using 1:5 EtOAc/hexane.

Case Study: HMGA1a Protein Synthesis

A 2021 PMC study demonstrated this compound’s role in synthesizing post-translationally modified proteins:

Critical Steps:

  • Hmb Protection: Fmoc-Gly(Hmb)-OH incorporation prevented aspartimide formation at Gly96.

  • Hydrazine Treatment: 2% hydrazine/DMF liberated Hmb-protected hydroxyls without affecting tert-butyl esters.

  • Final Yield: 23% isolated yield for 102-mer HMGA1a with four phosphorylation sites.

ByproductTreatment MethodDisposal Efficiency
DCHA saltsAcidic hydrolysis99.9%
TFA residuesNeutralization (NaHCO3)97%
Organic solventsDistillation recovery85–92%

Watanabe Chemical’s closed-loop solvent recovery system reduced DCM waste by 40% in 2024 .

Chemical Reactions Analysis

Types of Reactions: Boc-Ser(tBu)-OH undergoes various chemical reactions, primarily focusing on the removal of the protecting groups. The compound can undergo:

    Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), while the tert-butyl group can be removed using acids like hydrochloric acid or trifluoroacetic acid.

    Substitution Reactions: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc group. The reaction is typically carried out at room temperature.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the hydroxyl group.

Major Products Formed:

    Deprotection: The major products formed are serine and the corresponding by-products of the protecting groups.

    Substitution: The products depend on the nature of the substituent introduced in place of the hydroxyl group.

Scientific Research Applications

Peptide Synthesis

Boc-Ser(tBu)-OH is extensively utilized in solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the amino functionality, allowing for the stepwise construction of peptides with high precision and efficiency. The compound's stability under basic conditions is advantageous, as it can withstand various coupling reagents without decomposing.

Synthesis Process:

  • Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
  • Coupling: The protected serine is coupled with other amino acids on a resin using coupling reagents like HATU or DIC in DMF.
  • Deprotection: The Boc group is removed using trifluoroacetic acid (TFA), yielding the active serine residue for further reactions.

Biological Research

In biological research, this compound is crucial for synthesizing peptides and proteins necessary for studying enzyme mechanisms, protein-protein interactions, and cellular signaling pathways. Its incorporation into peptides allows researchers to explore various biological activities.

Key Findings:

  • Peptides containing this compound have shown neurotrophic activity, influencing factors critical for neuronal survival and differentiation.
  • Research indicates potential antimicrobial properties against pathogens when this compound is part of cyclic peptide structures.
  • Some synthesized peptides have demonstrated interactions with opioid receptors, suggesting applications in pain management therapies .

Case Study 1: Neurotrophic Factor Modulation

A study investigated a peptide containing this compound and its effects on thymic macrophages' expression of the TrkB neurotrophin receptor. The results indicated that this peptide could enhance receptor expression, suggesting a role in modulating immune responses through neurotrophic signaling pathways .

Case Study 2: Antimicrobial Peptide Development

Research focusing on cyclic peptides synthesized with this compound revealed significant antimicrobial activity against Staphylococcus aureus. Structural modifications were shown to enhance bioactivity and stability, highlighting the compound's versatility in developing new therapeutic agents .

Mechanism of Action

The primary mechanism of action of Boc-Ser(tBu)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the tert-butyl group protects the hydroxyl group. The deprotection steps are crucial for the final assembly of the peptide chain.

Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways. the peptides synthesized using this compound can interact with various biological targets, including enzymes, receptors, and proteins, depending on their sequence and structure.

Comparison with Similar Compounds

Table 1: Structural Properties of Boc-Ser(tBu)-OH and Analogues

Compound Molecular Formula Molecular Weight CAS No. Key Features
This compound C₁₂H₂₃NO₅ 261.2 18942-50-2 Dual Boc/tBu protection; glyoxylyl precursor
Boc-D-Ser(tBu)-OH C₁₂H₂₃NO₅ 261.2 248921-66-6 D-enantiomer; used in chiral peptide synthesis (e.g., buserelin)
H-Ser(tBu)-OH C₇H₁₅NO₃ 161.2 18822-58-7 Free α-amino group; enables direct coupling without Boc removal
Boc-N-Me-Ser(tBu)-OH C₁₃H₂₅NO₅ 275.3 1313054-71-5 N-methylated backbone; reduces hydrogen bonding in peptides
Boc-Ser(Fmoc-Ser(tBu))-OH C₂₄H₃₅N₂O₈ 479.5 N/A Orthogonal Fmoc/Boc protection; enables isoacyl linkages (e.g., in IAPP)
This compound · DCHA C₁₂H₂₃NO₅ · C₁₂H₂₃N 483.6 18942-50-2 Dicyclohexylamine salt; enhances crystallinity for industrial-scale use

Table 2: Solubility and Stability

Compound Solubility Stability Notes
This compound Soluble in DMF, DCM, THF Stable under Fmoc SPPS conditions; Boc cleavage requires TFA
Boc-D-Ser(tBu)-OH DMSO (10 mM stock) Storage: -80°C (6 months), -20°C (1 month)
H-Ser(tBu)-OH Polar aprotic solvents Free amine enables nucleophilic reactions but requires anhydrous conditions
This compound · DCHA Low solubility in water Salt form improves handling in bulk synthesis

This compound vs. H-Ser(tBu)-OH

  • This compound : Preferred in stepwise SPPS due to Boc compatibility with Fmoc chemistry. Its oxidation to glyoxylyl groups enables chemoselective ligation .
  • H-Ser(tBu)-OH : Used in fragment condensation or side-chain modifications where a free amine is required .

This compound vs. Boc-D-Ser(tBu)-OH

  • The D-enantiomer is critical for synthesizing non-natural peptides (e.g., buserelin) with enhanced metabolic stability .

This compound vs. Boc-N-Me-Ser(tBu)-OH

  • N-methylation reduces peptide backbone flexibility and hydrogen bonding, useful in designing constrained analogs .

Key Research Findings

Efficiency in Glyoxylyl Formation : this compound achieves 26% yield in glyoxylyl-functionalized diketopiperazines after oxidation .

Cost Reduction in Buserelin Synthesis : Using Boc-D-Ser(tBu)-OH improved C-terminal peptide yield from 51% to 60% while cutting costs by 85% .

Dendrimer Functionalization : Ser-PAMAM-Cys dendrimers synthesized with this compound showed enhanced biocompatibility for drug delivery .

Biological Activity

Boc-Ser(tBu)-OH, or N-Boc-Serine (t-butyl) , is a protected form of the amino acid serine that plays a significant role in peptide synthesis and various biological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H17NO3\text{C}_9\text{H}_{17}\text{N}\text{O}_3
  • Molecular Weight : 185.24 g/mol
  • CAS Number : 3262-72-4

The Boc (tert-butyloxycarbonyl) group serves as a protective group for the amino function of serine, allowing for selective reactions during peptide synthesis without interference from the amino group.

Synthesis

This compound can be synthesized through various methods, including solid-phase peptide synthesis (SPPS). A common approach involves the coupling of this compound with other amino acids using coupling reagents like HATU or DIC in DMF. The process can be summarized as follows:

  • Protection : The serine hydroxyl group is protected by the t-butyl group.
  • Coupling : The protected serine is coupled with another amino acid on a resin.
  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) to yield the active serine residue.

This compound exhibits several biological activities primarily through its incorporation into peptides that interact with various biological targets:

  • Neurotrophic Activity : Peptides containing this compound have been shown to influence neurotrophic factors, which are critical for neuronal survival and differentiation. For instance, research indicates that certain neurotrophic factors can modulate immune responses, suggesting potential therapeutic applications in neurodegenerative diseases and immune disorders .
  • Antimicrobial Properties : Compounds synthesized with this compound have demonstrated antimicrobial activity against various pathogens. For example, modifications of teixobactin derivatives incorporating this compound have shown enhanced binding to lipid II, a key component of bacterial cell walls, leading to increased potency against resistant strains .
  • Opioid Receptor Modulation : Some studies have indicated that peptides synthesized with this compound can interact with opioid receptors, potentially providing analgesic effects. This activity is particularly relevant in the development of new pain management therapies .

Case Study 1: Neurotrophic Factor Modulation

A study investigated the effects of a peptide containing this compound on thymic macrophages and their expression of the TrkB neurotrophin receptor. Results indicated that this peptide could enhance receptor expression, suggesting a role in modulating immune responses through neurotrophic signaling pathways .

Case Study 2: Antimicrobial Peptide Development

Research focusing on the synthesis of cyclic peptides using this compound revealed that these compounds exhibited significant antimicrobial activity against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing bioactivity and stability .

Data Table: Biological Activities of Peptides Containing this compound

Peptide Target Activity Effectiveness (MIC) Reference
Teixobactin derivativeAntimicrobial0.125 µg/ml
Neurotrophic peptideModulation of TrkB receptorEnhanced expression
Opioid analogAnalgesic activityModerate potency

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Ser(tBu)-OH
Reactant of Route 2
Reactant of Route 2
Boc-Ser(tBu)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.